molecular formula C23H22N2O2 B3927246 2-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE

2-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B3927246
M. Wt: 358.4 g/mol
InChI Key: GVYWMYSDOWADQM-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes both benzodiazole and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with phenylethylamine, followed by cyclization to form the benzodiazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. These methods ensure that the compound is produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE
  • 2-(3,4-DIMETHOXYPHENYL)METHYLAMINE

Comparison

Compared to these similar compounds, 2-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE has a more complex structure, which may confer unique chemical and biological properties. Its benzodiazole ring system distinguishes it from simpler amines, potentially offering different reactivity and applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-26-21-13-12-18(16-22(21)27-2)23-24-19-10-6-7-11-20(19)25(23)15-14-17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYWMYSDOWADQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE

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